molecular formula C8H9N3 B12966230 1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine

1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12966230
M. Wt: 147.18 g/mol
InChI Key: CUKFAZZBVYNRAQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. One common method involves the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a solvent such as 1,4-dioxane, followed by the addition of a reagent like phosphorus oxychloride . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine in medicinal applications involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This action can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a CDK inhibitor makes it particularly valuable in cancer research .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,3-dimethylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H9N3/c1-6-7-5-9-4-3-8(7)11(2)10-6/h3-5H,1-2H3

InChI Key

CUKFAZZBVYNRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=NC=C2)C

Origin of Product

United States

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